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Abstract
Anthopleurin C (AP-C) is a potent polypeptide cardiotonic toxin isolated from the sea

anemone Anthopleura elegantissima. As a member of the anthopleurin family of toxins, AP-C

exerts its effects by modulating the function of voltage-gated sodium channels, leading to a

significant positive inotropic effect on cardiac muscle. This technical guide provides a

comprehensive overview of the natural source, biological function, and molecular

characteristics of Anthopleurin C. It includes detailed experimental protocols for its isolation

and functional characterization, quantitative data on its activity, and a comparative analysis with

other anthopleurin isoforms. Visual representations of experimental workflows and signaling

pathways are provided to facilitate a deeper understanding of this scientifically significant

marine-derived peptide.

Introduction
Sea anemones, belonging to the phylum Cnidaria, are a rich source of bioactive compounds,

including a diverse array of polypeptide toxins. Among these, the anthopleurins, isolated from

anemones of the Anthopleura genus, have garnered significant scientific interest due to their

potent effects on excitable tissues. Anthopleurin C is a notable isoform within this family,

demonstrating strong cardiotonic properties. Its mechanism of action, which involves the

specific targeting of voltage-gated sodium channels, makes it a valuable tool for studying ion

channel function and a potential lead compound in the development of novel cardiac
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stimulants. This document serves as a technical resource for researchers engaged in the study

of ion channel modulators and the development of new therapeutic agents.

Natural Source and Function
Anthopleurin C is naturally produced by the aggregating anemone, Anthopleura elegantissima

(Brandt, 1835). In its natural environment, Anthopleurin C, along with other anthopleurin

isoforms, serves a dual purpose. Primarily, it functions as a component of the anemone's

venom, utilized for both predation and defense against predators. When injected into prey or a

predator, the toxin disrupts normal nerve and muscle function, leading to paralysis.

Additionally, anthopleurins can act as alarm pheromones. When an anemone is damaged, the

release of these toxins into the surrounding water can signal danger to nearby clonemates,

prompting them to contract and present a smaller target to potential threats.

Molecular Characteristics
Anthopleurin C is a polypeptide toxin with a well-defined primary structure. Its biological

activity is intrinsically linked to its specific amino acid sequence and three-dimensional

conformation, which is stabilized by disulfide bridges.

Amino Acid Sequence and Molecular Weight
The amino acid sequence of Anthopleurin C is as follows:

Gly-Val-Pro-Cys-Leu-Cys-Asp-Ser-Asp-Gly-Pro-Ser-Val-Arg-Gly-Asn-Thr-Leu-Ser-Gly-Ile-Leu-

Trp-Leu-Ala-Gly-Cys-Pro-Ser-Gly-Trp-His-Asn-Cys-Lys-Ala-His-Gly-Pro-Thr-Ile-Gly-Trp-Cys-

Cys-Lys-Gln

Key molecular characteristics are summarized in the table below.
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Property Value Reference

Molecular Formula C210H316N62O61S6 [1]

Molecular Weight 4877.52 Da [2]

Number of Residues 47 [3]

Disulfide Bridges
Cys4-Cys44, Cys6-Cys34,

Cys27-Cys45
[1]

Quantitative Data on Biological Activity
The biological activity of Anthopleurin C has been quantified in various assays, primarily

focusing on its cardiotonic and neurotoxic effects. A comparison with other well-studied

anthopleurin isoforms, Anthopleurin A (AP-A) and Anthopleurin B (AP-B), highlights the relative

potencies of these related toxins.

Toxin
Source
Organism

Threshold
Concentration
(Positive
Inotropic
Effect)

LD50
(Carcinus
maenas, i.m.)

Reference

Anthopleurin C

(APE 2-1)

Anthopleura

elegantissima
1 nM 1 µg/kg [4]

Anthopleurin A

(AP-A)

Anthopleura

xanthogrammica
~50 nM - [5]

Anthopleurin B

(AP-B)

Anthopleura

xanthogrammica
~3 nM - [5][6]

Note: Anthopleurin B is reported to be approximately 12.5-fold more potent as a heart stimulant

than Anthopleurin C.[6]

Experimental Protocols
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Isolation of Anthopleurin C from Anthopleura
elegantissima
The following protocol is based on the methodology described by Bruhn et al. (2001) for the

isolation of toxins from A. elegantissima, where the isotoxin APE 2-1 was identified as being

identical to Anthopleurin C.[4]
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Crude Extraction

Purification Steps

Analysis and Identification

200 kg Anthopleura elegantissima

Homogenization in watery-methanolic solution

Dialysis (MWCO 3500) against distilled water

Anion Exchange Chromatography
(QAE-Sephadex A-25, pH 8.0)

Gel Filtration Chromatography
(Sephadex G-50 m)

Repeat Gel Filtration

Anion Exchange Chromatography
(QAE-Sephadex A-25, pH 10.0)

Cation Exchange Chromatography
(Fractogel EMD SO3--650 M)

Preparative RP-HPLC
(Nucleosil 500-5 C18 PPN)

Final RP-HPLC Purification
(Nucleosil 300-7 C18)

Pure Anthopleurin C (APE 2-1)

Click to download full resolution via product page

Caption: Workflow for the isolation and purification of Anthopleurin C.
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Crude Extract Preparation: A concentrated watery-methanolic extract is prepared from whole

Anthopleura elegantissima specimens.

Desalting: The crude extract is desalted by dialysis against distilled water using a membrane

with a molecular weight cutoff (MWCO) of 3500 Da.

Anion Exchange Chromatography (Step 1): The dialyzed material is subjected to anion

exchange chromatography on a QAE-Sephadex A-25 column at pH 8.0.

Gel Filtration Chromatography: The active fractions from the anion exchange are pooled and

applied to a Sephadex G-50 m column for size-based separation. This step is repeated to

improve resolution.

Anion Exchange Chromatography (Step 2): Further purification is achieved by a second

round of anion exchange chromatography on QAE-Sephadex A-25, this time at a higher pH

of 10.0.

Cation Exchange Chromatography: The material is then passed through a cation exchange

column (Fractogel EMD SO3--650 M).

High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is

achieved through two successive rounds of reversed-phase HPLC using C18 columns (MN

SP 250/10 Nucleosil 500-5 C18 PPN followed by MN SP 250/21 Nucleosil 300-7 C18).

Characterization: The purified peptide is characterized by amino acid sequencing and mass

spectrometry to confirm its identity as Anthopleurin C.

Functional Characterization using Whole-Cell Patch-
Clamp Electrophysiology
This protocol outlines a standard procedure for assessing the effect of Anthopleurin C on

voltage-gated sodium channels (e.g., the cardiac isoform Nav1.5) expressed in a heterologous

system (e.g., HEK293 cells).

Cell Preparation: HEK293 cells stably expressing the human Nav1.5 channel are cultured

under standard conditions. For recording, cells are plated on glass coverslips.
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Electrophysiological Recording:

Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose

(pH adjusted to 7.4 with NaOH).

Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2

with CsOH).

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp

amplifier and data acquisition system. Pipette resistance should be 2-4 MΩ when filled

with the internal solution.

Voltage Protocol:

Cells are held at a holding potential of -120 mV to ensure all sodium channels are in the

resting state.

A depolarizing test pulse to -20 mV for 50 ms is applied to elicit a sodium current.

This protocol is repeated at a frequency of 0.1 Hz.

Application of Anthopleurin C:

After obtaining a stable baseline recording of the sodium current, Anthopleurin C is

applied to the external solution at the desired concentration (e.g., 1-100 nM).

The effect of the toxin on the sodium current is recorded. The primary expected effect is a

significant slowing of the current inactivation phase.

Data Analysis: The decay of the sodium current is fitted with an exponential function to

quantify the inactivation time constant (τ). The effect of Anthopleurin C is quantified by

comparing the inactivation time constant and the percentage of persistent current before and

after toxin application.

Mechanism of Action: Signaling Pathway
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Anthopleurin C, like other Type 1 sea anemone toxins, targets neurotoxin receptor site 3 on

the α-subunit of voltage-gated sodium channels. This site is located on the extracellular loop

connecting the S3 and S4 transmembrane segments of domain IV. The binding of

Anthopleurin C to this site allosterically modulates the channel's gating mechanism.

Specifically, the toxin traps the S4 voltage sensor of domain IV in its outward, activated

position. This prevents the conformational changes required for fast inactivation, resulting in a

prolonged influx of sodium ions during membrane depolarization.

Cell Membrane

Downstream Effects in Cardiomyocyte

Extracellular Voltage-Gated Sodium Channel (Nav1.5) Domain IV S3-S4 Linker (Site 3) Intracellular

Prolonged Na+ Influx

Delayed Inactivation

Anthopleurin C

Binding to Site 3

Action Potential Prolongation

Intracellular Ca2+ Overload
(via reverse mode NCX)

Increased Myocardial Contractility
(Positive Inotropy)
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Click to download full resolution via product page

Caption: Signaling pathway of Anthopleurin C action on a cardiac myocyte.

In a cardiac myocyte, this prolonged sodium influx leads to a cascade of events:

Action Potential Prolongation: The sustained inward sodium current prolongs the plateau

phase of the cardiac action potential.

Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the

electrochemical gradient for the sodium-calcium exchanger (NCX), causing it to operate in

reverse mode. This leads to an increased influx of calcium ions into the cell.

Enhanced Contractility: The resulting increase in intracellular calcium concentration

enhances the activation of the contractile machinery, leading to a more forceful contraction of

the heart muscle (positive inotropic effect).

Conclusion
Anthopleurin C is a potent cardiotonic polypeptide from the sea anemone Anthopleura

elegantissima. Its well-defined structure and specific mechanism of action on voltage-gated

sodium channels make it an invaluable tool for neurobiology and pharmacology research. The

detailed protocols and data presented in this guide are intended to support further investigation

into this and other related marine toxins, with the ultimate goal of advancing our understanding

of ion channel function and potentially contributing to the development of novel therapeutic

agents for cardiovascular diseases. The comparative data also underscore the subtle structural

differences that can lead to significant variations in potency among related toxins, offering

insights for structure-activity relationship studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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